Methimepip

Histamine H3 receptor pharmacology GPCR subtype selectivity H3/H4 ligand discrimination

Researchers using immepip face confounding H4 off-target effects (Ki=9 nM). Methimepip eliminates this ambiguity with 2000-fold H3/H4 selectivity-the highest among imidazole H3 agonists. • 2000-fold H3/H4 selectivity vs. 22.5-fold for immepip; >10,000-fold over H1/H2 • Ki=1 nM, EC50=0.32 nM at human H3; validated in SK-N-MC cAMP/β-gal assays • Supplied as dihydrobromide salt; ≥100 mM aqueous solubility for standardized stock solutions Ideal for CNS microdialysis, GI pharmacology, and immune cell studies requiring unambiguous H3 attribution.

Molecular Formula C10H17N3
Molecular Weight 179.26 g/mol
Cat. No. B1250565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethimepip
Synonyms4-(1H-imidazol-4-ylmethyl)-1-methylpiperidine
methimepip
Molecular FormulaC10H17N3
Molecular Weight179.26 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)CC2=CN=CN2
InChIInChI=1S/C10H17N3/c1-13-4-2-9(3-5-13)6-10-7-11-8-12-10/h7-9H,2-6H2,1H3,(H,11,12)
InChIKeyKIAVPENCSGKVQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methimepip H3 Agonist Overview


Methimepip (4-(1H-imidazol-5-ylmethyl)-1-methylpiperidine) is a synthetic, small-molecule histamine H3 receptor agonist belonging to the imidazole-containing piperidine class [1]. It is the N-methyl derivative of the prototypical H3/H4 agonist immepip, designed to retain high H3 affinity (human pKi = 9.0; Ki = 1 nM) and agonist potency (human pEC50 = 9.5; EC50 = 0.32 nM) while dramatically reducing off-target H4 receptor activation [1]. Methimepip achieves a 2000-fold selectivity window for the human H3 receptor over the human H4 receptor and greater than 10,000-fold selectivity over human H1 and H2 receptors, establishing it as one of the most subtype-selective imidazole-based H3 agonists available for research procurement [1][2].

H3 receptor pathway-selective agonist research
For studies requiring H3-specific activation without H4 receptor co-engagement
CNS exposure-supported tool compound
Reported brain penetration with presynaptic H3 autoreceptor engagement in rodent models
Aqueous formulation-ready dihydrobromide salt
Supports standardized stock preparation for in vitro and in vivo research workflows

Why Methimepip Outperforms Immepip


Histamine H3 receptor agonists within the imidazole class are not interchangeable. The parent compound immepip, while a widely used reference H3 agonist (human H3 Ki = 0.4 nM), also potently activates the H4 receptor (human H4 Ki = 9 nM), yielding a modest ~22.5-fold selectivity ratio that functionally classifies it as a dual H3/H4 agonist [1]. This dual pharmacology confounds experimental interpretation in systems where both H3 and H4 receptors are co-expressed, such as immune cells and gastrointestinal tissue [2]. Methimepip was specifically engineered via N-methylation of the immepip scaffold to suppress H4 affinity (human H4 pKi = 5.7) while preserving H3 potency, resulting in a 2000-fold H3/H4 selectivity window — an improvement of nearly two orders of magnitude over immepip [3]. Similarly, alternative H3 agonists such as imetit (H3/H4 selectivity ~9-fold) and immethridine (H3/H4 selectivity ~300-fold) exhibit quantitatively lower H3-over-H4 discrimination, making methimepip the most H3-selective imidazole agonist available for experiments where H4-mediated off-target effects must be rigorously excluded [4][5].

Methimepip
Selective H3 agonist
Immepip — Dual H3/H4 agonism
Co-activation of H4 receptors may confound pathway-response interpretation in co-expression systems such as immune cells and GI tissue. Functional endpoints may shift.
Methimepip
Highest H3/H4 window
Immethridine / Imetit — Lower H3/H4 discrimination
Quantitatively lower H3-over-H4 selectivity may not transfer; isoform discrimination context requires compound-specific validation. Model-response endpoints may differ.

Methimepip Selectivity Evidence


H3/H4 Selectivity: Head-to-Head with Immepip

In the discovery paper directly comparing N-substituted immepip derivatives, methimepip (N-methyl immepip) and the parent compound immepip were evaluated under identical assay conditions for human H3 and H4 receptor binding. Methimepip retained high H3 affinity (pKi = 9.0; Ki = 1 nM) while exhibiting markedly reduced H4 affinity (pKi = 5.7; Ki ≈ 2,000 nM), yielding a 2000-fold H3-over-H4 selectivity ratio [1][2]. In contrast, immepip binds H4 with a Ki of 9 nM (pKi ≈ 8.05), yielding only a ~22.5-fold selectivity window . The N-methyl substitution therefore improved H3/H4 discrimination by approximately 89-fold relative to the parent scaffold [1]. Functional agonist activity measured via cAMP-inhibited β-galactosidase reporter gene assay in SK-N-MC cells confirmed methimepip as a full H3 agonist (pEC50 = 9.5; EC50 = 0.32 nM) [1]. Methimepip's selectivity was further validated against H1 and H2 receptors where pKi values were < 5.0 (>10,000-fold selectivity) in COS-7 and CHO cell membrane displacement assays [1].

H3/H4 Selectivity vs. Immepip
Head-to-head
Methimepip: 2000-fold H3/H4
vs
Immepip: ~22.5-fold H3/H4
Approximately 89× greater H3/H4 discrimination
Supports H3-specific pathway interpretation in mixed-expression systems
[3H]N-α-methylhistamine displacement; SK-N-MC / CHO-K1 membranes. Kitbunnadaj et al. 2005
Histamine H3 receptor pharmacology GPCR subtype selectivity H3/H4 ligand discrimination

H3/H4 Selectivity vs. Immethridine

Immethridine is the 4-pyridinyl analogue of immepip and is often cited alongside methimepip as one of the most selective H3 agonists. Under comparable radioligand binding conditions, immethridine exhibits a human H3 pKi of 9.07 (Ki = 0.85 nM) and a human H4 pKi of 6.61 (Ki = 245 nM), yielding a ~300-fold H3/H4 selectivity ratio [1][2]. Methimepip's 2000-fold selectivity ratio therefore represents a 6.7-fold improvement in H3-over-H4 discrimination over immethridine [3]. At the rat orthologs — critical for in vivo preclinical models — both immethridine and methimepip were identified as the most selective agonists at rat H3 receptors in HEK 293T cell transfections, but quantitative rat receptor Ki values for direct within-study comparison were not fully reported [4]. Importantly, functional studies in the rat gastric mucosa model revealed that immethridine produced 66% inhibition of HCl-induced lesions while methimepip produced 48% inhibition, indicating that the two compounds are not pharmacodynamically interchangeable despite qualitatively similar H3 selectivity profiles [4].

H3/H4 Selectivity vs. Immethridine
Cross-study comparable
Methimepip: 2000-fold H3/H4
vs
Immethridine: ~300-fold H3/H4
6.7-fold greater H3/H4 discrimination margin
Supports selectivity-driven tool selection for H4 exclusion workflows
Comparable radioligand binding conditions; cross-study interpretation. Kitbunnadaj et al. 2004/2005
Histamine H3 receptor agonist imidazole chemotype selectivity H3 vs H4 pharmacological tool compounds

CNS Penetration and Efficacy vs. Immepip

In vivo microdialysis experiments in rat brain demonstrated that a single intraperitoneal dose of methimepip (5 mg/kg) reduced basal extracellular histamine levels to approximately 25% of baseline, confirming robust CNS penetration and functional activation of presynaptic H3 autoreceptors [1]. This degree of in vivo H3 activation was achieved with a compound that, by virtue of its pronounced H3/H4 selectivity, minimizes the interpretational ambiguity inherent in immepip in vivo studies — where co-activation of H4 receptors at immepip's H4 Ki of 9 nM can produce confounding peripheral and central effects . In dentate gyrus electrophysiology experiments in anesthetized rats, methimepip reduced excitatory postsynaptic field potential-to-population spike coupling (E-S coupling), decreased paired-pulse ratio (indicating reduced glutamate release probability), and diminished long-term potentiation — all effects consistent with selective presynaptic H3 receptor activation without H4-mediated confounds [2]. The same study showed that the H3 inverse agonist ABT-239 could reverse H3-mediated LTP suppression, confirming on-target pharmacology [2].

CNS Penetration & In Vivo H3 Activity
Class-level inference
Rat brain microdialysis: 5 mg/kg i.p. reduced basal extracellular histamine to ~25% of baseline. Dentate gyrus LTP suppression confirmed presynaptic H3 autoreceptor engagement without H4 confound.
Supports CNS H3 autoreceptor endpoint studies in research models
Kitbunnadaj et al. 2005; Varaschin et al. 2014. Immepip H4 co-agonism may alter CNS endpoint interpretation
In vivo microdialysis brain histamine turnover CNS-penetrant H3 agonist neuropsychopharmacology

Gastric Lesion Model: H3 vs. H4 Agonism

The Coruzzi et al. (2011) study provides a striking functional demonstration of why H3/H4 selectivity matters. In conscious rats challenged with 0.6 N HCl intragastrically, methimepip (selective H3 agonist) significantly reduced gastric lesion severity by 48%, an effect consistent with H3 receptor-mediated gastroprotection [1]. In marked contrast, immepip — the dual H3/H4 agonist parent compound — significantly aggravated HCl-induced gastric damage [1]. The immepip-induced lesion worsening was prevented by the selective H4 antagonist JNJ7777120, directly proving that immepip's residual H4 agonism drives a pro-ulcerogenic signal that masks and reverses H3-mediated protection [1]. Radioligand binding studies within this same paper confirmed that methimepip and immethridine were the most selective agonists at rat H3 receptors among all ligands tested [1]. This functional divergence in a whole-animal disease model demonstrates that the H3/H4 selectivity difference between methimepip and immepip is not merely a biochemical parameter but translates into opposite physiological outcomes [1].

Gastric Lesion Model: H3 vs. H4 Outcome
Cross-study comparable
Methimepip: 48% lesion reduction (H3-mediated gastroprotection)
vs
Immepip: lesion aggravation (H4-mediated pro-ulcerogenic effect)
Opposite functional outcomes in the same conscious rat model
Functional H3/H4 pathway divergence context; model-response may reverse
0.6 N HCl intragastric challenge; Coruzzi et al. 2011, Eur J Pharmacol. H4 antagonist JNJ7777120 reversed immepip effect
Gastric mucosal defense H3 vs H4 functional pharmacology gastroprotective H3 agonism in vivo receptor selectivity validation

Native H3 Potency in Guinea Pig Ileum

Methimepip was evaluated for functional H3 agonist activity at native receptors in the guinea pig ileum, a classical bioassay for presynaptic H3 receptor function. Methimepip potently inhibited electrical field stimulation (EFS)-evoked contractions with a pD2 value of 8.26 (corresponding to an EC50 of approximately 5.5 nM) [1]. For context, immepip was previously reported to inhibit EFS-evoked contractions in this same preparation as well, but its dual H3/H4 pharmacology complicates the interpretation of the tissue response [2]. The pD2 of 8.26 places methimepip among the more potent H3 agonists in this native tissue assay and, critically, the observed inhibition can be confidently attributed to H3 receptor activation without the confounding contribution of H4 receptors that would be present with immepip [1].

Native Tissue H3 Potency
Supporting evidence
pD2 = 8.26 (EC50 ≈ 5.5 nM)
Supports native tissue H3 functional assay context for ex vivo studies
Guinea pig ileum EFS-evoked contraction inhibition. Kitbunnadaj et al. 2005
Native tissue pharmacology H3 receptor functional assay guinea pig ileum contraction ex vivo receptor potency

Physicochemical Profile for Formulation

Methimepip (free base MW = 179.26 g/mol; dihydrobromide salt MW = 341.09 g/mol) possesses favorable physicochemical properties for a CNS-penetrant tool compound, including compliance with Lipinski's Rule of Five (zero violations), a calculated logP of approximately 1.1, and only 2 hydrogen bond acceptors and 1 hydrogen bond donor [1][2]. The commercially available dihydrobromide salt is soluble in water to at least 100 mM, facilitating straightforward preparation of stock solutions for both in vitro and in vivo applications . Compared to immethridine (free base MW = 173.22; pKi H3 = 9.07, pKi H4 = 6.61), methimepip offers superior H3/H4 selectivity (2000-fold vs. 300-fold) at a comparable molecular weight and solubility profile [3]. Compared to imetit (MW = 207.30; H3/H4 selectivity ~9-fold), methimepip provides dramatically greater subtype discrimination while retaining favorable CNS drug-like properties [4]. These procurement-relevant attributes — high aqueous solubility, low molecular weight, and established CNS penetration — reduce experimental variability arising from formulation challenges and support methimepip as a practical, ready-to-use tool compound for both in vitro and systemic in vivo studies.

Physicochemical Profile
Supporting evidence
Free base MW179.26 g/mol
cLogP~1.1
HBA / HBD2 / 1
Lipinski violations0
Salt solubility≥100 mM in water (dihydrobromide)
Supports formulation workflow selection for CNS research studies
Combines highest H3/H4 selectivity with favorable physicochemical properties among imidazole H3 agonists
Compound solubility molecular weight comparison CNS drug-likeness experimental formulation

Methimepip Research Applications


CNS H3 Studies Without H4 Confounds

Methimepip is the preferred H3 agonist for in vivo CNS studies — including microdialysis, electrophysiology, and behavioral pharmacology — where H4 receptor co-activation would confound interpretation. The compound's 2000-fold H3/H4 selectivity ensures that observed effects on brain histamine release (75% suppression at 5 mg/kg i.p.), dentate gyrus LTP, and paired-pulse plasticity can be attributed solely to H3 autoreceptor activation [1][2]. In contrast, immepip's H4 agonism (Ki = 9 nM) introduces a dual-receptor pharmacology that is particularly problematic in brain regions where H4 receptors are expressed or in behavioral paradigms sensitive to peripheral H4-mediated inflammatory signals. Researchers studying alcohol-related neuroadaptations, cognitive function, or neurotransmitter release should prioritize methimepip [2].

GI H3 Pharmacology Without H4 Interference

The Coruzzi et al. (2011) findings establish that H4 co-agonism actively reverses H3-mediated gastroprotection — immepip aggravates gastric lesions while methimepip reduces them by 48% [3]. This makes methimepip essential for any gastrointestinal H3 pharmacology study, as well as for peripheral inflammation models where H3 and H4 receptors may exert opposing functional effects. Methimepip's ability to isolate H3-mediated protection without triggering pro-ulcerogenic H4 signaling is a decisive advantage for preclinical studies of gastric mucosal defense, inflammatory bowel conditions, and visceral pain [3].

H3 Binding and In Vitro Profiling

For laboratories conducting H3 receptor binding assays, functional cAMP/β-galactosidase reporter assays, or screening campaigns requiring a reference full agonist with defined selectivity, methimepip provides extensively validated reference data: human H3 pKi = 9.0 (Ki = 1 nM by [3H]N-α-methylhistamine displacement in SK-N-MC membranes) and pEC50 = 9.5 (EC50 = 0.32 nM by cAMP-inhibited β-galactosidase reporter gene assay) [1]. Its pKi of 5.7 at human H4 and < 5.0 at H1/H2 make it an ideal positive control for H3 selectivity screening panels . The compound's commercial availability as a dihydrobromide salt with ≥ 100 mM aqueous solubility facilitates preparation of standardized stock solutions, reducing inter-laboratory variability [4].

Differentiating H3 vs. H4 in Immune Cells

Histamine H3 and H4 receptors are co-expressed on multiple immune cell types including eosinophils, mast cells, dendritic cells, and T cells. Methimepip's 2000-fold selectivity window — the largest among commercially available imidazole H3 agonists — makes it uniquely suited for dissecting H3-specific contributions to immune cell function without simultaneously activating H4 receptors, which independently regulate chemotaxis, cytokine release, and cell shape change [1][3]. In experimental designs where immepip or imetit would produce ambiguous results due to their dual H3/H4 agonism (22.5-fold and ~9-fold selectivity, respectively), methimepip permits cleaner attribution of pharmacological effects to the H3 receptor subtype [1].

Application
Selection Property
Validation Focus
CNS H3 receptor pathway studies
H3/H4 selectivity research context; CNS exposure-supported tool
H4 co-activation exclusion; presynaptic H3 autoreceptor endpoint review
Gastrointestinal H3 model-response studies
H3-selective gastroprotection endpoint context
H4-mediated confound exclusion; functional outcome verification in model
H3 receptor binding and functional assay studies
Validated reference full agonist context with defined selectivity profile
Selectivity panel benchmarking; cAMP reporter assay endpoint review
Immune cell H3/H4 pathway differentiation studies
Subtype-selective pharmacological tool context
H3-specific immune endpoint review; H4-independent attribution
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